Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}sulfonyl)benzoate
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Overview
Description
Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[45]dec-1-en-8-yl}sulfonyl)benzoate is a complex organic compound characterized by its unique spirocyclic structure
Mechanism of Action
Target of Action
The primary target of Methyl 2-((3-oxo-2-phenyl-1,4,8-triazaspiro[4Similar compounds have been shown to interact withmu opioid receptors . These receptors are present throughout the central and peripheral nervous systems and play a crucial role in pain perception .
Mode of Action
Activation of peripheral mu receptors has been shown to produceantihyperalgesic effects in animals and humans . This suggests that the compound may interact with its targets to modulate pain perception.
Biochemical Pathways
The activation of mu opioid receptors can influence a variety of biochemical pathways, including those involved in pain signaling .
Result of Action
Based on the potential target of action, it can be inferred that the compound may haveanalgesic effects , reducing pain perception .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}sulfonyl)benzoate typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the sulfonyl and benzoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}sulfonyl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules and sulfonyl benzoates. Examples are:
- Spiro[4.5]decane derivatives
- Sulfonyl-substituted benzoates
Uniqueness
What sets Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}sulfonyl)benzoate apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-29-20(26)16-9-5-6-10-17(16)30(27,28)24-13-11-21(12-14-24)22-18(19(25)23-21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMZOJOMTFWJOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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